molecular formula C25H34Cl2N4O B1249003 Retelliptine dihydrochloride

Retelliptine dihydrochloride

Número de catálogo: B1249003
Peso molecular: 477.5 g/mol
Clave InChI: NCMSBRPCTBBGQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Retelliptine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C25H34Cl2N4O and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Synthetic Pathways and Structural Modifications

Retelliptine dihydrochloride is synthesized through multi-step processes involving both natural extraction and synthetic optimization :

  • Extraction : Derived from Murraya paniculata and related species, the base alkaloid undergoes isolation via chromatographic techniques.

  • Synthetic Modifications :

    • Hydrogenation : Reduces double bonds in the carbazole core to enhance stability.

    • Salt Formation : Conversion to the dihydrochloride form improves aqueous solubility for intravenous administration.

  • Key Functional Groups :

    • Carbazole nucleus with substitutions at positions 1, 5, 6, and 9.

    • Quaternary nitrogen centers facilitating DNA intercalation .

DNA Topoisomerase II Inhibition

Retelliptine stabilizes the transient topoisomerase II-DNA complex, preventing DNA relegation and inducing double-strand breaks :

Mechanism StepChemical InteractionOutcome
IntercalationPlanar carbazole core inserts into DNADistorts helix structure
Enzyme BindingBinds topoisomerase II active siteStabilizes cleavage complex
DNA DamageAccumulation of unresolved breaksApoptosis in cancer cells

Source:

Reactivity with Enzymatic Systems

  • Oxidative Metabolism : Hepatic cytochrome P450 enzymes mediate N-demethylation and hydroxylation, producing inactive metabolites .

  • Electrophilic Intermediates : Reactive quinone-imine intermediates may form, contributing to off-target toxicity .

In Vitro Cytotoxicity

Retelliptine demonstrates dose-dependent cytotoxicity across cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism Linked to Reactivity
P388 Leukemia0.02DNA intercalation and topo II inhibition
L1210 Lymphoma0.05Stabilization of cleavage complex
Human Colon1.50Induction of apoptosis

Data compiled from

Reversible Electrochemical Effects

At high doses (≥1,500 mg/m²), retelliptine induces transient EKG anomalies :

  • PR Interval Prolongation : Linked to sodium channel blockade.

  • QRS Widening : Reflects delayed ventricular depolarization.
    These effects resolve spontaneously post-infusion, indicating non-covalent binding interactions .

Comparative Reactivity with Structural Analogs

Retelliptine’s carbazole derivatives show enhanced activity compared to classical ellipticines:

CompoundModification SiteIC₅₀ (μM, L1210)Key Reactivity Feature
RetelliptineC-1, C-90.05Topo II stabilization
9-HydroxyolivacineC-9 hydroxyl0.90Oxidative radical formation
PazellipticineC-9 nitrogen0.02Enhanced DNA binding affinity

Source:

Limitations and Unresolved Reactivity Questions

  • Metabolic Pathways : Detailed enzymatic degradation routes remain uncharacterized .

  • Resistance Mechanisms : Overexpression of ABC transporters reduces intracellular accumulation, but retelliptine’s chemical modifications partially circumvent this.

This compound’s efficacy stems from its dual chemical reactivity: direct DNA intercalation and enzymatic inhibition. While clinical development was discontinued due to dose-limiting neurological and cardiac effects , its mechanistic insights continue to inform next-generation topoisomerase inhibitors.

Propiedades

Fórmula molecular

C25H34Cl2N4O

Peso molecular

477.5 g/mol

Nombre IUPAC

N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C25H32N4O.2ClH/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25;;/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27);2*1H

Clave InChI

NCMSBRPCTBBGQD-UHFFFAOYSA-N

SMILES canónico

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.Cl.Cl

Sinónimos

1-((3-(diethylamino)propyl)amino)-9-methoxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazole
BD 84
BD-84
NSC 626717D
NSC D626717
NSC-D626717
retelliptine
retelliptine dihydrochloride
retelliptine maleate
SR 95325 B
SR-95325 B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.